N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide
Description
N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a fluorine atom, and functional groups that contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Properties
IUPAC Name |
N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-21(2)10-15(22)19-12-3-5-13(6-4-12)20-16(23)11-7-8-18-14(17)9-11/h3-9H,10H2,1-2H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZGLGAVMWYUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This method can be performed without solvents at room temperature or with heating, depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic amides and pyridine derivatives, such as:
- N-(4-Fluorophenyl)pyridine-4-carboxamide
- 2-Fluoro-N-(4-methylphenyl)pyridine-4-carboxamide
Uniqueness
N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide is unique due to its combination of a dimethylamino group, a fluorine atom, and a pyridine ring. This structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry.
Biological Activity
N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound includes:
- A pyridine ring with a fluorine substitution.
- An amide functional group linked to a dimethylamino-acetyl moiety.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in cancer progression. Notably, it has been shown to inhibit histone deacetylases (HDACs), which are crucial for the regulation of gene expression and cell cycle progression. The inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis and inhibits tumor growth.
In Vitro Studies
- HDAC Inhibition : The compound exhibits selective inhibition against class I HDACs (HDAC1, HDAC2, and HDAC3). For instance, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, indicating potent activity .
- Antiproliferative Activity : In vitro assays on HepG2 liver cancer cells revealed an IC50 value of 1.30 μM, showcasing significant cytotoxicity compared to other HDAC inhibitors like SAHA (17.25 μM) .
In Vivo Studies
In xenograft models, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89%, comparable to existing treatments . This suggests its potential as a viable therapeutic agent in cancer treatment.
Case Studies
Several studies have highlighted the effectiveness of this compound in various cancer types:
- Liver Cancer : The compound showed promising results in inhibiting HepG2 cell proliferation and inducing apoptosis through G2/M phase arrest .
- Combination Therapy : When used in combination with other chemotherapeutic agents like taxol and camptothecin, the compound enhanced their anticancer effects at lower concentrations .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide, and how can structural integrity be validated?
- Methodology :
- Synthesis : Use a multi-step approach involving amide coupling (e.g., HATU/DMAP-mediated reactions) to link the 2-fluoropyridine-4-carboxamide core to the dimethylaminoacetyl-aniline moiety. Protect reactive groups (e.g., amines) during synthesis to avoid side reactions .
- Validation : Confirm purity (>95%) via HPLC and LC-MS. Structural integrity requires H/C NMR to verify substituent positions (e.g., fluorine at C2 of pyridine, dimethylamino group) and FT-IR to confirm amide bonds (C=O stretch at ~1650–1700 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, respirator), conduct reactions in fume hoods, and maintain spill kits. Store in airtight containers at –20°C to prevent degradation .
Q. How can researchers screen for preliminary biological activity?
- Methodology :
- Perform in vitro assays:
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, HER2) to assess IC values.
- Use SPR (Surface Plasmon Resonance) to measure binding affinity to target proteins .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., variable IC across assays) be systematically resolved?
- Methodology :
- Orthogonal validation : Repeat assays under standardized conditions (pH, temperature, solvent controls).
- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular environments.
- Metabolite profiling : LC-HRMS to rule out off-target effects from compound degradation .
Q. What strategies optimize crystallinity and stability for in vivo studies?
- Methodology :
- Polymorph screening : Use solvent evaporation or slurry crystallization with solvents like ethanol/water mixtures. Characterize solid forms via PXRD and DSC to identify stable polymorphs.
- Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance solubility while maintaining crystallinity .
Q. How can researchers elucidate the compound’s mechanism of action when structural analogs show divergent target selectivity?
- Methodology :
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets. Pay attention to fluoropyridine’s role in H-bonding with hinge regions.
- Kinome-wide profiling : Employ KINOMEscan® to assess selectivity across 468 kinases. Compare results with analogs (e.g., AZD9291) to identify SAR trends .
Q. What advanced techniques validate the compound’s pharmacokinetic (PK) profile preclinically?
- Methodology :
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Microsomal stability : Incubate with liver microsomes (human/rat) to calculate half-life.
- Plasma protein binding : Equilibrium dialysis to measure free fraction.
- In vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis to determine AUC and clearance .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- Methodology :
- 3D spheroid penetration assay : Use confocal microscopy with fluorescently labeled compound to assess diffusion into spheroids.
- Hypoxia markers : Quantify HIF-1α levels in 3D models to evaluate microenvironmental effects on activity .
Q. What computational methods reconcile conflicting docking predictions and experimental binding data?
- Methodology :
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Compare RMSD/RMSF values of ligand-protein complexes.
- MM-PBSA/GBSA : Calculate binding free energies to rank pose accuracy .
Methodological Tables
Table 1 : Key Analytical Techniques for Structural Validation
| Technique | Parameter Analyzed | Target Data |
|---|---|---|
| H NMR | Fluorine coupling patterns, amide protons | δ 8.2–8.5 (pyridine), δ 2.8 (N(CH)) |
| LC-MS | Molecular ion ([M+H]) | m/z calculated vs. observed |
| PXRD | Crystallinity | Distinct peaks at 2θ = 10–30° |
Table 2 : Recommended In Vitro Assay Conditions
| Assay Type | Concentration Range | Controls |
|---|---|---|
| MTT (cytotoxicity) | 1–100 µM | DMSO (<0.1%), staurosporine (positive) |
| Kinase inhibition | 0.1–10 µM | ATP (1 mM), gefitinib (reference inhibitor) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
